Lipophilicity (XLogP3) Comparison: (1,1-Difluoro-2-methylpropyl)benzene vs. (Difluoromethyl)benzene
The increased steric bulk and branching of the 1,1-difluoro-2-methylpropyl group results in significantly higher lipophilicity compared to the unsubstituted difluoromethyl group. This directly impacts membrane permeability and overall bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | (Difluoromethyl)benzene (CAS 455-31-2), LogP ≈ 2.4 |
| Quantified Difference | Δ LogP ≈ +1.5 |
| Conditions | Computational prediction (XLogP3 algorithm) for target; literature/logP prediction for comparator |
Why This Matters
A logP difference of 1.5 represents a roughly 30-fold difference in partition coefficient between octanol and water, profoundly influencing a compound's ability to cross cell membranes and its subsequent distribution within a biological system.
